molecular formula C14H21N5O3S B2891317 N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylpiperazine-1-carboxamide CAS No. 2034588-30-0

N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylpiperazine-1-carboxamide

Cat. No.: B2891317
CAS No.: 2034588-30-0
M. Wt: 339.41
InChI Key: JUBWOLSWEQNVQX-UHFFFAOYSA-N
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Description

This compound is a flavoring agent . It is an off-white powder with a sweet aroma . Its molecular formula is C15H22N4O4S and it has a molecular weight of 354.42 .


Molecular Structure Analysis

The compound does not possess any chiral centres and no geometric isomerism is possible .


Physical and Chemical Properties Analysis

The compound is slightly soluble in ethanol . It has a solubility of 0.15 mM in citric acid buffer at pH 4.0 and 0.16 mM in citric acid buffer at pH 2.8 . The boiling point is not available . The compound has a minimum assay of 99% .

Scientific Research Applications

Chemical Synthesis and Modification

Research in the area of chemical synthesis focuses on developing novel compounds with potential biological activities. For example, the synthesis of pyrimido[1,2-a]benzimidazoles and their transformation into imidazo[1,2-a]benzimidazoles demonstrates the interest in creating new molecules for further biological evaluation (Troxler & Weber, 1974). Similarly, the development of hybrid molecules containing penicillanic or cephalosporanic acid moieties highlights the ongoing research in synthesizing compounds that combine different pharmacophoric elements for enhanced biological effects (Başoğlu et al., 2013).

Antimicrobial and Anti-inflammatory Research

The search for new antimicrobial and anti-inflammatory agents is a significant area of research. Compounds synthesized from benzothiazines and evaluated for their antioxidant activities indicate the interest in discovering novel agents with potential therapeutic applications (Ahmad et al., 2012). This research direction aligns with the investigation into benzodifuranyl derivatives for anti-inflammatory and analgesic effects, emphasizing the potential of heterocyclic compounds in the development of new treatments (Abu‐Hashem et al., 2020).

Anticancer Research

The exploration of novel anticancer agents remains a critical area of research. The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines and their evaluation for cytotoxic activities against various cancer cell lines highlight the ongoing efforts to find more effective and selective cancer treatments (Deady et al., 2005). This research is part of a broader endeavor to design, synthesize, and assess the biological activities of compounds with potential therapeutic benefits.

Properties

IUPAC Name

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-4-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O3S/c1-16-6-8-19(9-7-16)14(20)15-11-4-5-12-13(10-11)18(3)23(21,22)17(12)2/h4-5,10H,6-9H2,1-3H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBWOLSWEQNVQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=CC3=C(C=C2)N(S(=O)(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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